2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a trifluoromethylphenyl group and a pyrazole-substituted pyrimidine core. Its structure is optimized for kinase inhibition, leveraging the pyrimidine-oxy-acetamide scaffold to enhance binding affinity and selectivity. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the pyrazole moiety facilitates hydrogen bonding with target enzymes .
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-11-22-14(25-8-4-7-21-25)9-16(23-11)27-10-15(26)24-13-6-3-2-5-12(13)17(18,19)20/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFBZPEPDKPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Difference : Replaces the pyrazole group with a piperidine ring at the pyrimidine C2 position.
- Physicochemical Properties :
- Molecular formula: C₂₀H₂₂F₃N₃O₂
- Melting point: 145–147°C
- Biological Activity :
- Pharmacokinetics : Lower metabolic stability (t₁/₂ = 3.1 h in human liver microsomes) due to the piperidine group’s susceptibility to oxidative metabolism .
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Structural Difference : Incorporates a 5-ethyl-6-oxo pyrimidine core and 3,5-dimethylpyrazole, with the trifluoromethyl group at the phenyl para position.
- Physicochemical Properties :
- Molecular formula: C₂₂H₂₃F₃N₆O₂
- LogP: 3.8 (vs. 3.2 for the parent compound).
- Biological Activity :
- Pharmacokinetics : Higher metabolic stability (t₁/₂ = 6.2 h) due to the 6-oxo group reducing cytochrome P450 interactions .
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine
- Structural Difference : Pyridazine replaces pyrimidine as the core heterocycle.
- Physicochemical Properties :
- Biological Activity :
(S)-2-(3-(3-Methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yloxy)-N-(1-phenylethyl)acetamide
- Structural Difference : Pyrazolo[3,4-b]pyridine core with a phenethyl substituent.
- Biological Activity :
Research Findings and Implications
- Pyrimidine vs. Pyridazine : The pyrimidine core’s hydrogen-bonding capacity (N1 and N3 positions) is critical for kinase inhibition, as evidenced by the pyridazine analog’s reduced activity .
- Substituent Effects : Piperidine substitution at C2 lowers selectivity due to bulkier hydrophobic interactions, while pyrazole optimizes binding pocket fit .
- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl) and rigid cores (e.g., 6-oxo pyrimidine) enhance stability by reducing CYP450 interactions .
Preparation Methods
Preparation of 4,6-Dichloro-2-methylpyrimidine
The synthesis begins with chlorination of 2-methylpyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{2-Methylpyrimidine-4,6-diol} + 2 \, \text{POCl}3 \xrightarrow{\Delta, 110^\circ \text{C}} \text{4,6-Dichloro-2-methylpyrimidine} + 2 \, \text{H}3\text{PO}_4
$$
Typical conditions :
Pyrazole Substitution at Position 6
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution with pyrazole under basic conditions:
$$
\text{4,6-Dichloro-2-methylpyrimidine} + \text{Pyrazole} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}, 120^\circ \text{C}} \text{6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine}
$$
Optimized parameters :
Hydrolysis to Pyrimidin-4-ol
The remaining chlorine at position 4 is hydrolyzed using aqueous sodium hydroxide:
$$
\text{6-Chloro-2-methyl-4-(1H-pyrazol-1-yl)pyrimidine} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}, 80^\circ \text{C}} \text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol}
$$
Reaction details :
Synthesis of N-(2-(Trifluoromethyl)phenyl)bromoacetamide
Acylation of 2-(Trifluoromethyl)aniline
Bromoacetyl bromide is reacted with 2-(trifluoromethyl)aniline in dichloromethane:
$$
\text{2-(Trifluoromethyl)aniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}, 0^\circ \text{C} \rightarrow \text{rt}} \text{N-(2-(Trifluoromethyl)phenyl)bromoacetamide}
$$
Procedure :
Characterization data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J = 8.4 Hz, 1H), 7.72 (t, J = 7.8 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 4.01 (s, 2H)
- ¹⁹F NMR : δ -61.2 (s, CF₃)
Etherification via Williamson Synthesis
The pyrimidin-4-ol undergoes deprotonation followed by nucleophilic substitution with bromoacetamide:
$$
\text{2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol} + \text{N-(2-(Trifluoromethyl)phenyl)bromoacetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Optimized conditions :
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Final purity: >98% (HPLC)
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Etherification
An alternative approach employs Mitsunobu conditions for ether formation:
$$
\text{Pyrimidin-4-ol} + \text{HOCH}2\text{CONH-Ar} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$
Advantages :
- Higher yields (75–80%)
- Mild conditions (0°C → rt)
Limitations :
Ullmann-Type Coupling
Copper-catalyzed coupling for direct ether formation:
$$
\text{Pyrimidin-4-ol} + \text{BrCH}2\text{CONH-Ar} \xrightarrow{\text{CuI, DMEDA, K}3\text{PO}_4} \text{Target Compound}
$$
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: N,N'-dimethylethylenediamine (DMEDA)
- Solvent: DMSO, 110°C
- Yield: 62%
Spectroscopic Characterization of Target Compound
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.72 (d, J = 2.5 Hz, 1H, Pyrazole-H)
- δ 8.41 (d, J = 8.5 Hz, 1H, Ar-H)
- δ 7.89–7.82 (m, 3H, Pyrimidine-H + Ar-H)
- δ 6.62 (s, 1H, Pyrimidine-H5)
- δ 4.92 (s, 2H, OCH₂CO)
- δ 2.51 (s, 3H, CH₃)
¹³C NMR :
- δ 169.8 (CONH), 165.4 (C=O), 158.2 (C-O), 132.1–118.4 (Ar-C), 62.3 (OCH₂), 24.1 (CH₃)
HRMS :
- Calculated for C₁₈H₁₅F₃N₅O₂ [M+H]⁺: 406.1124
- Found: 406.1128
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 68 | 98.5 | $ | Good |
| Mitsunobu | 78 | 99.2 | $$$ | Moderate |
| Ullmann Coupling | 62 | 97.8 | $$ | Limited |
Key observations :
- Mitsunobu provides superior yields but faces economic constraints for large-scale production
- Williamson synthesis offers the best balance of cost and efficiency
- Ullmann method suffers from copper residue contamination challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
